molecular formula C7H9ClN2O B8392733 2-Chloro-4-hydroxymethylphenylhydrazine

2-Chloro-4-hydroxymethylphenylhydrazine

Cat. No.: B8392733
M. Wt: 172.61 g/mol
InChI Key: MVXRYZFHCLZGSJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-4-hydroxymethylphenylhydrazine is a phenylhydrazine derivative featuring a chlorine substituent at the 2-position and a hydroxymethyl (-CH₂OH) group at the 4-position of the benzene ring.

Properties

Molecular Formula

C7H9ClN2O

Molecular Weight

172.61 g/mol

IUPAC Name

(3-chloro-4-hydrazinylphenyl)methanol

InChI

InChI=1S/C7H9ClN2O/c8-6-3-5(4-11)1-2-7(6)10-9/h1-3,10-11H,4,9H2

InChI Key

MVXRYZFHCLZGSJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1CO)Cl)NN

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares 2-Chloro-4-hydroxymethylphenylhydrazine with key analogs from the evidence:

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Properties/Activities Reference ID
This compound Cl (2), -CH₂OH (4) C₇H₈ClN₂O 186.61* Hypothesized enhanced solubility due to -CH₂OH; potential antimicrobial activity (inferred) N/A
4-Chlorophenylhydrazine Cl (4) C₆H₆ClN₂ 156.58 Used in synthesis of heterocyclic compounds; precursor to dyes/pharmaceuticals
3-Chloro-4-fluorophenylhydrazine HCl Cl (3), F (4) C₆H₆ClFN₂·HCl 197.04 mp: 211–212°C (dec.); used in custom synthesis
(2-Fluoro-4-methylphenyl)hydrazine HCl F (2), -CH₃ (4) C₇H₉FN₂·HCl 183.62 Intermediate in drug synthesis; halogen-methyl interplay affects lipophilicity
(2-Chloro-5-methyl-4-(methylsulfonyl)phenyl)hydrazine Cl (2), -CH₃ (5), -SO₂CH₃ (4) C₈H₁₀ClN₂O₂S 241.70 Electron-withdrawing -SO₂CH₃ enhances stability; potential agrochemical applications
4-Methoxyphenylhydrazine HCl -OCH₃ (4) C₇H₁₀N₂O·HCl 186.63 Electron-donating -OCH₃ increases reactivity; used in antidepressant synthesis
4-(4-Chlorophenoxy)phenylhydrazine HCl Cl (4, phenoxy), -NHNH₂ (phenyl) C₁₂H₁₂Cl₂N₂O 271.15 Phenoxy group enhances planarity; applications in polymer chemistry

*Calculated using standard atomic weights.

Substituent Effects on Properties

  • Chlorine Position: 2-Chloro substitution (target compound vs. Halogen Combinations: 3-Chloro-4-fluorophenylhydrazine HCl demonstrates how adjacent halogens (Cl and F) increase polarity and melting point (211–212°C), suggesting similar trends for multi-halogenated analogs.
  • Hydroxymethyl vs. Methylsulfonyl/Methoxy :

    • The -CH₂OH group in the target compound likely improves water solubility compared to hydrophobic -SO₂CH₃ or electron-rich -OCH₃ .
    • -SO₂CH₃ in enhances thermal stability and resistance to oxidation, making it suitable for harsh industrial processes.

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